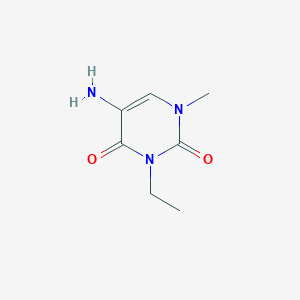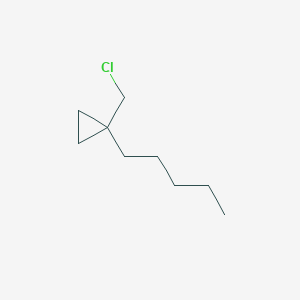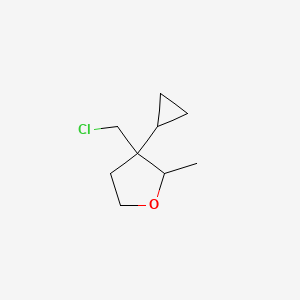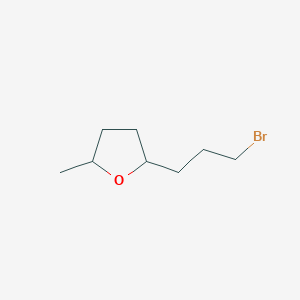![molecular formula C11H19Cl B13187398 [1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
[1-(Chloromethyl)cyclopropyl]cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Chloromethyl)cyclopropyl]cycloheptane: is an organic compound that features a cyclopropyl group attached to a cycloheptane ring via a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethyl)cyclopropyl]cycloheptane typically involves the reaction of cyclopropylmethanol with cycloheptane in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Chloromethyl)cyclopropyl]cycloheptane can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of cyclopropylcycloheptane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Formation of cyclopropylcycloheptanol or cyclopropylcycloheptanone.
Reduction: Formation of cyclopropylcycloheptane.
Substitution: Formation of various substituted cyclopropylcycloheptane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Chloromethyl)cyclopropyl]cycloheptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and cycloheptane moieties on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals that incorporate the cyclopropyl and cycloheptane rings. These rings can impart unique pharmacokinetic and pharmacodynamic properties to drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it a valuable intermediate in the synthesis of polymers, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of [1-(Chloromethyl)cyclopropyl]cycloheptane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The cyclopropyl and cycloheptane rings may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity for target molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethane: Lacks the cycloheptane ring, making it less complex and potentially less reactive.
Cycloheptylmethane: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
[1-(Bromomethyl)cyclopropyl]cycloheptane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: [1-(Chloromethyl)cyclopropyl]cycloheptane is unique due to the presence of both cyclopropyl and cycloheptane rings, which provide a combination of ring strain and flexibility
Eigenschaften
Molekularformel |
C11H19Cl |
|---|---|
Molekulargewicht |
186.72 g/mol |
IUPAC-Name |
[1-(chloromethyl)cyclopropyl]cycloheptane |
InChI |
InChI=1S/C11H19Cl/c12-9-11(7-8-11)10-5-3-1-2-4-6-10/h10H,1-9H2 |
InChI-Schlüssel |
MACPGIDHHLPIIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C2(CC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B13187326.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)
![3-[(Piperidin-1-yl)methyl]azepane](/img/structure/B13187335.png)

![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)

![6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13187357.png)
![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine](/img/structure/B13187362.png)




